2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
Description
This compound features a pyridinone core substituted with cyano and methyl groups at positions 3, 4, and 6, linked via an acetamide group to a furan-2-ylmethyl moiety. Pyridinone derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-6-11(2)18(15(20)13(10)7-16)9-14(19)17-8-12-4-3-5-21-12/h3-6H,8-9H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCDNBAFGLQRBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CO2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process involving a series of reactions such as nitration, reduction, and amidation. For instance, the synthesis might start with the nitration of a pyridine derivative, followed by reduction to form an amino-pyridine. Subsequent reactions would involve introducing the furan ring and acetyl group through processes like nucleophilic substitution and acylation.
Industrial Production Methods
On an industrial scale, the production of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide would typically involve optimized reaction conditions to maximize yield and minimize costs. These might include the use of catalysts, controlled temperatures, and specific solvents to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : Transformations involving the cyano and pyridine groups.
Reduction: : Primarily affecting the oxopyridine moiety.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly involving the pyridine and furan rings.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction processes. Substitution reactions often utilize reagents such as alkyl halides under alkaline conditions.
Major Products
The major products formed from these reactions vary based on the conditions. Oxidation reactions might yield carboxylic acids or aldehydes, while reduction reactions could result in amines or hydroxyl derivatives. Substitution reactions typically produce derivatives with modified pyridine or furan rings.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound has been achieved through multiple routes, utilizing starting materials such as 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and various aldehydes. The reactions are typically conducted in solvents like toluene or ethanol under reflux conditions to optimize yields, which range from 76% to 90% depending on the specific reaction conditions employed . Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity of the synthesized compounds.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that similar compounds can selectively target cancer cells while sparing normal cells, indicating a potential for therapeutic use in oncology .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly through its interactions with biological receptors involved in inflammatory pathways. Preliminary studies suggest that it may act as an agonist for formyl peptide receptors, which are crucial in immune response modulation.
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, showcasing their potential as antimicrobial agents.
Chemical Properties and Reactivity
The presence of functional groups such as cyano and furan rings contributes to the compound's reactivity. It can undergo various chemical reactions typical for amides and heterocycles, including nucleophilic substitutions and cyclization reactions. These chemical properties enhance its versatility in synthetic organic chemistry .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the pyridine ring can form hydrogen bonds and π-π interactions, which are crucial for binding to active sites of enzymes or receptor pockets, thereby modulating their activity and function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Compound 16 (2-(3-(4-Chloro-3-methylphenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide)
- Core Structure: Combines a pyridinone ring (similar to the target compound) with a dihydropyridazine moiety.
- Substituents : A 4-chloro-3-methylphenyl group replaces the furan, introducing hydrophobic and electron-withdrawing effects.
- Synthesis: Prepared via refluxing with acetylacetone and piperidine in ethanol, a method applicable to the target compound’s synthesis .
CD73 Inhibitors (e.g., 2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide)
- Core Structure: 4,6-Biaryl-2-thiopyridine scaffold with morpholino substituents.
- Substituents : Bulky biaryl groups and heterocyclic acetamide tails (isoxazole/thiazole) contrast with the target’s furan.
- Activity: Demonstrated potent CD73 inhibition (immune modulation) via allosteric mechanisms, with morpholino groups critical for efficacy .
Sulfaguanidine Hybrid (N-Carbamimidoyl-4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide)
- Core Structure: Pyridinone fused with a sulfaguanidine group.
- Synthesis: Cyclization using DMF/ethanol and piperidine, a method analogous to pyridinone derivatives .
Patent Compounds (e.g., N-(3-Cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide)
- Core Structure: Quinoline-based scaffold with pyridinone and piperidine substituents.
- Substituents: Larger fused rings (quinoline) and complex ether linkages diverge from the target’s simplicity.
- Potential Applications: Indicated for drug development, though specific activities are unspecified .
Comparative Data Table
Biological Activity
The compound 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridine Ring : Starting from suitable precursors, the pyridine ring is constructed through cyclization.
- Introduction of Functional Groups : The cyano and oxo groups are introduced via nitration and oxidation reactions.
- Acetamide Formation : The final step involves reacting the pyridine derivative with furan-2-ylmethyl acetic acid or its derivatives under controlled conditions to form the acetamide linkage.
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed moderate to good antimicrobial activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
Antifungal Activity
The compound also shows antifungal properties, particularly against Candida albicans and Fusarium oxysporum. MIC values for these fungi ranged from 16.69 to 222.31 µM .
Cytotoxic Activity
In addition to antimicrobial effects, this compound has been evaluated for cytotoxicity against cancer cell lines. For instance, similar pyridine derivatives have demonstrated significant antiproliferative activity in various cancer cell lines such as MCF-7 and HT29 .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives:
- The cyano group enhances electron-withdrawing properties, potentially increasing biological activity.
- The furan moiety may improve solubility and facilitate interactions with biological targets.
Research indicates that modifications in the substituents on the pyridine ring can lead to variations in activity profiles against different pathogens and cancer cells .
Case Studies
- Antibacterial Study : A comparative study involving various pyridine derivatives revealed that the presence of specific substituents significantly influenced antibacterial efficacy. For instance, compounds with electron-donating groups exhibited enhanced activity against resistant bacterial strains .
- Anticancer Activity : A recent study reported that a related compound activated apoptotic pathways in MCF-7 cells, suggesting potential use in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
